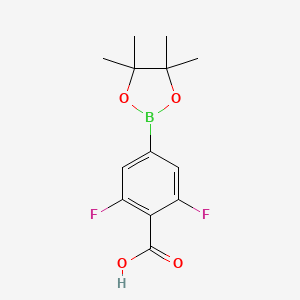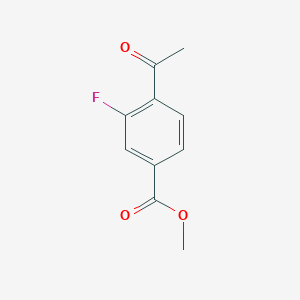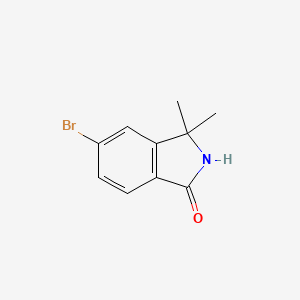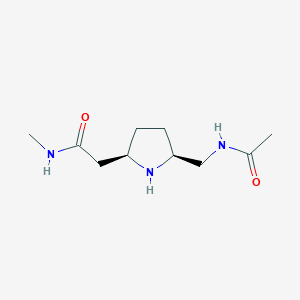
1-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)propan-2-ol
Overview
Description
Molecular Structure Analysis
The molecular structure of “1-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)propan-2-ol” is characterized by the presence of a bromine atom and two nitrogen atoms in the pyrazole ring. More detailed structural information might be obtained through spectroscopic, thermal, and X-ray crystallographic analyses .Scientific Research Applications
Catalytic Activities in Dinuclear Copper(II) Complexes
A study by Zhang et al. (2007) explored dinuclear copper(II) complexes derived from pyrazole-containing tridentate N2O ligands, including a variant similar to 1-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)propan-2-ol. These complexes were characterized and investigated for their catalytic oxidation properties, modeling the functional properties of catechol oxidase (Zhang et al., 2007).
Synthesis and Characterization in Nickel(II), Zinc(II), and Palladium(II) Complexes
Another research by Zhang et al. (2008) synthesized and characterized metal coordination compounds including nickel(II), zinc(II), and palladium(II) complexes derived from pyrazole-based polydentate ligands related to this compound. Their structural properties were elucidated, revealing insights into their potential applications (Zhang et al., 2008).
Application in Corrosion Inhibitors
A DFT study by Wang et al. (2006) evaluated bipyrazole derivatives, including those related to the chemical , for their potential activity as corrosion inhibitors. The study assessed various parameters like energy gap and electron transfer, offering insights into their effectiveness in corrosion inhibition (Wang et al., 2006).
Biological Activity Study
Sherkar and Bhandarkar (2015) conducted a study involving compounds similar to this compound, exploring their antimicrobial activities. The synthesized compounds showed excellent antimicrobial properties, which could have implications in medical and pharmaceutical applications (Sherkar & Bhandarkar, 2015).
Antipsychotic Potential in Medicinal Chemistry
Wise et al. (1987) explored a series of novel potential antipsychotic agents, including derivatives of 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, which are structurally related to the compound . These studies shed light on new avenues for developing antipsychotic drugs (Wise et al., 1987).
Photoinduced Tautomerization Studies
Vetokhina et al. (2012) investigated photoinduced tautomerization in pyrazoles, revealing unique properties that could be relevant for photochemical applications. The study provides a deeper understanding of the photoreactive nature of pyrazoles, including those related to the compound (Vetokhina et al., 2012).
Mechanism of Action
Target of Action
Similar pyrazole derivatives have been shown to inhibit liver alcohol dehydrogenase . This enzyme plays a crucial role in the metabolism of alcohols and aldehydes in the body.
Mode of Action
It is suggested that similar pyrazole derivatives act as inhibitors of their target enzymes . This means that the compound binds to the active site of the enzyme, preventing it from catalyzing its usual reactions.
Biochemical Pathways
If the compound acts as an inhibitor of liver alcohol dehydrogenase, it could potentially affect the metabolism of alcohols and aldehydes in the body .
Result of Action
If the compound acts as an inhibitor of liver alcohol dehydrogenase, it could potentially interfere with the metabolism of alcohols and aldehydes in the body .
properties
IUPAC Name |
1-(4-bromo-3,5-dimethylpyrazol-1-yl)propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13BrN2O/c1-5(12)4-11-7(3)8(9)6(2)10-11/h5,12H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZCWVVVBXCYWIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC(C)O)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



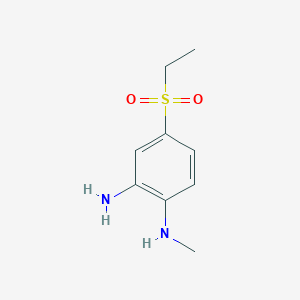
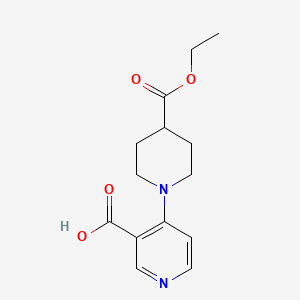

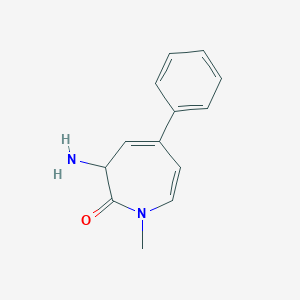


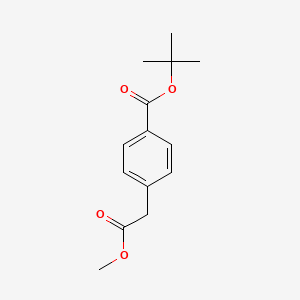
![4-Bromo-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1399423.png)

